(Z)-3-(2-hydroxy-3,5-diiodophenyl)-2-(4-nitrophenyl)prop-2-enenitrile
Description
(Z)-3-(2-hydroxy-3,5-diiodophenyl)-2-(4-nitrophenyl)prop-2-enenitrile is a synthetic organic compound characterized by the presence of iodine, hydroxyl, nitro, and nitrile functional groups
Properties
IUPAC Name |
(Z)-3-(2-hydroxy-3,5-diiodophenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8I2N2O3/c16-12-6-10(15(20)14(17)7-12)5-11(8-18)9-1-3-13(4-2-9)19(21)22/h1-7,20H/b11-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLMRUGHOYKJCC-VZUCSPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=C(C(=CC(=C2)I)I)O)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C2=C(C(=CC(=C2)I)I)O)/C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8I2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-hydroxy-3,5-diiodophenyl)-2-(4-nitrophenyl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:
Halogenation: Introduction of iodine atoms to a phenol derivative.
Nitration: Addition of a nitro group to an aromatic ring.
Aldol Condensation: Formation of the enone structure through a condensation reaction between an aldehyde and a ketone.
Nitrile Formation: Introduction of the nitrile group through a cyanation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amine, potentially altering the compound’s biological activity.
Substitution: Halogen atoms (iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Sodium azide, thiols, amines.
Major Products
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Amines, hydroxylamines.
Substitution Products: Azides, thiols, amines.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology
Medicine
The compound may serve as a lead compound in drug discovery, particularly for diseases where halogenated phenols and nitroaromatics have shown efficacy.
Industry
In industrial applications, the compound could be used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action for (Z)-3-(2-hydroxy-3,5-diiodophenyl)-2-(4-nitrophenyl)prop-2-enenitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of iodine and nitro groups suggests potential for electron transfer reactions and radical formation.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(2-hydroxy-3,5-diiodophenyl)-2-(4-methylphenyl)prop-2-enenitrile
- (Z)-3-(2-hydroxy-3,5-diiodophenyl)-2-(4-chlorophenyl)prop-2-enenitrile
Uniqueness
The presence of both iodine and nitro groups in (Z)-3-(2-hydroxy-3,5-diiodophenyl)-2-(4-nitrophenyl)prop-2-enenitrile makes it unique compared to similar compounds, potentially offering distinct reactivity and biological activity profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
